3-(4-tert-Butylbenzoyl)acrylic acid chemical structure and properties
3-(4-tert-Butylbenzoyl)acrylic acid chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-(4-tert-Butylbenzoyl)acrylic acid (CAS: 97678-86-9) represents a critical class of
Chemical Identity & Physiochemical Properties[1][2][3]
The molecule features a para-substituted tert-butyl phenyl ring conjugated to an
Structural Specifications
| Property | Data |
| IUPAC Name | (2E)-4-(4-tert-butylphenyl)-4-oxobut-2-enoic acid |
| Common Name | 3-(4-tert-Butylbenzoyl)acrylic acid |
| CAS Number | 97678-86-9 |
| Molecular Formula | |
| Molecular Weight | 232.28 g/mol |
| Melting Point | 131–132 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethanol, DMSO; Insoluble in Water |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
Spectroscopic Signature (Expected)[2][5]
-
H NMR (CDCl
): Distinctive singlet at 1.35 (9H, t-Bu); AA'BB' aromatic system ( 7.5–8.0); Trans-vinylic protons appearing as doublets ( Hz) at 6.8 and 7.9, confirming the E-isomer. -
IR (
): ~1700 (Acid C=O), ~1670 (Ketone C=O), ~1600 (C=C), 2960 (C-H aliphatic).
Synthesis & Production Strategies
The synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid is classically achieved via Friedel-Crafts acylation . This pathway is preferred for its atom economy and the availability of low-cost starting materials (tert-butylbenzene and maleic anhydride).
The Friedel-Crafts Acylation Protocol[6][7][8][9]
Mechanism: The reaction proceeds through the electrophilic attack of the acylium ion (generated from maleic anhydride and Lewis acid) onto the para-position of the tert-butylbenzene. The tert-butyl group acts as a weak activator and para-director due to hyperconjugation and steric hindrance preventing ortho attack.
Critical Process Parameters:
-
Catalyst: Aluminum Chloride (
) is required in stoichiometric excess (min. 2.2 equivalents) because the product (keto-acid) complexes with the aluminum, deactivating the catalyst. -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are standard. Carbon disulfide (
) was historically used but is avoided now due to toxicity. -
Temperature: Controlled at 0–5°C during addition to prevent polymerization of the double bond, then allowed to warm to RT.
Synthetic Pathway Diagram
Figure 1: Friedel-Crafts synthesis pathway for 3-(4-tert-Butylbenzoyl)acrylic acid.
Reactivity & Functionalization[10]
The chemical value of this compound lies in its multifunctional nature. It contains three reactive centers:
-
Aryl Ketone: Susceptible to reduction or nucleophilic attack.
- -Unsaturation: Prime target for Michael additions.
-
Carboxylic Acid: Amenable to esterification or amide coupling.
Heterocycle Formation (The Pyridazinone Route)
The most significant application is the reaction with hydrazine hydrate to form 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one . This scaffold is bio-isosteric with other cardiotonic agents and exhibits potent vasorelaxant activity.
Reaction Logic:
-
Condensation: Hydrazine attacks the ketone carbonyl.
-
Cyclization: The terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester), closing the ring.
-
Dehydration: Loss of water yields the pyridazinone.
Reactivity Network Diagram
Figure 2: Divergent synthetic utility of the aroylacrylic acid scaffold.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid via Friedel-Crafts Acylation.
Reagents:
-
Maleic Anhydride (9.8 g, 0.1 mol)
-
tert-Butylbenzene (13.4 g, 0.1 mol)
-
Aluminum Chloride (anhydrous, 29.3 g, 0.22 mol)
-
Dichloromethane (DCM, 100 mL)
-
HCl (conc.) and Ice
Procedure:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a calcium chloride drying tube.
-
Solvation: Dissolve maleic anhydride (9.8 g) in DCM (50 mL). Add tert-butylbenzene (13.4 g).
-
Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add anhydrous
(29.3 g) portion-wise over 30 minutes. Note: Evolution of HCl gas will occur; ensure proper ventilation. -
Reaction: Allow the orange/red complex to stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.
-
Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Stir vigorously to decompose the aluminum complex.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (
mL). Combine organic phases. -
Purification:
-
Extract the organic phase with 10% Sodium Carbonate (
) solution. The product (acid) will move to the aqueous phase; unreacted hydrocarbons remain in the organic phase. -
Wash the aqueous alkaline layer with diethyl ether to remove traces of neutral impurities.
-
Acidify the aqueous layer carefully with 6N HCl to pH ~2. The product will precipitate as a white solid.
-
Filter, wash with cold water, and dry.
-
-
Recrystallization: Recrystallize from Benzene/Ethanol or Toluene to obtain pure crystals (Yield: ~60-75%).
Applications in Drug Development
Pyridazinone-Based Vasorelaxants
The transformation of 3-(4-tert-butylbenzoyl)acrylic acid into pyridazinones yields compounds with significant cardiovascular activity. The tert-butyl group enhances interaction with hydrophobic pockets in target enzymes (e.g., phosphodiesterase III/IV or COX enzymes).
-
Mechanism: These derivatives often act as calcium sensitizers or PDE inhibitors, leading to vasodilation.
-
Structure-Activity Relationship (SAR): The 6-aryl group (derived from our core compound) is essential for potency. Substitution at the 2-position (N-alkylation) of the pyridazinone ring further modulates bioavailability.
Antimicrobial Agents
Derivatives synthesized via Michael addition of thiols or amines to the acrylic double bond have shown moderate antibacterial activity against Gram-positive strains (S. aureus), likely by alkylating essential bacterial enzymes.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. The intermediate aluminum complex is moisture-sensitive and corrosive.
References
-
Friedel-Crafts Synthesis of Aroylacrylic Acids
- Source: Oakwood Chemical & PrepChem Protocols.
- Context: General synthesis of 3-aroylacrylic acids using maleic anhydride and .
-
URL:
-
Pyridazinone Derivatives as Vasorelaxants
- Title: Design, synthesis and characterization of novel pyridazin-3-one deriv
- Source: PubMed Central (2025).
- Context: Describes the cyclization of aroylacrylic acids with hydrazine to form biologically active pyridazinones.
-
URL:
-
Antimicrobial Activity of Acrylic Acid Derivatives
-
Title: Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening.[2]
- Source: MDPI / ResearchG
- Context: Discusses the cytotoxicity and biological screening of related 3-(4-substituted-benzoyl)
-
URL:
-
-
General Reactivity of Aroylacrylic Acids
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
